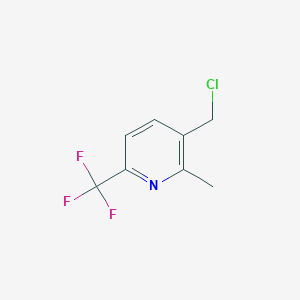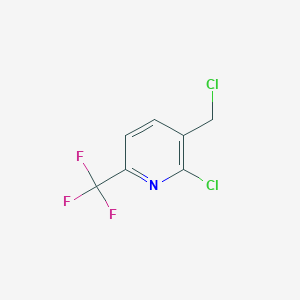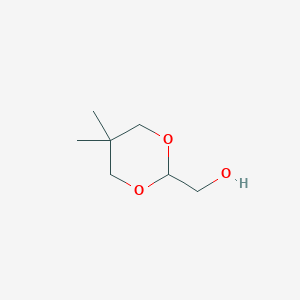
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol
説明
“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by its CAS number 913695-80-4 .
Synthesis Analysis
The synthesis of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” involves reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This process can either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Molecular Structure Analysis
The molecular structure of “(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is represented by the InChI code1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 . The compound has a molecular weight of 146.18 g/mol . Chemical Reactions Analysis
The proposed reaction scheme for the isomerization of 5,5-dimethyl-1,3-dioxane involves protonation of the parent molecule, formation of the oxonium ion, breaking of the C-O bond with receipt of alkoxycarbenium ion, rearrangement of the alkoxycarbenium ion by two successive 1,3-displacement or 1,5 displacement of positive charge, and deprotonation of the oxycarbenium ion with formation of the reaction product .Physical And Chemical Properties Analysis
“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” has a molecular weight of 146.18 g/mol . Its exact mass is 146.094294304 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用
Catalytic Potential
The acid-catalyzed condensation of glycerol with aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols has been investigated for its potential in glycerol conversion into novel platform chemicals. The focus is on promoting the formation of [1,3]dioxan-5-ols due to their use as precursors for 1,3-propanediol derivatives, which could be related to the research of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis of α-Hydroxy Esters
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol derivatives, like (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, have been synthesized and evaluated as chiral auxiliaries for asymmetric synthesis of α-hydroxy esters. This showcases their utility in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).
Structural Characterization
The structure of related compounds like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol, which contain similar dioxane structures, has been studied for its potential use in enantioselective synthesis (Gallagher et al., 1993).
Novel Routes to Cleaner Fuel
Research into the conversion of methanol to dimethyl ether (a simpler ether) suggests a novel synthesis route involving methanol dehydration. This work underscores the significance of methanol and its derivatives in green combustion fuels (Cassone et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds containing the (5,5-Dimethyl-1,3-dioxan-2-yl)methanol framework, such as [(4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol], have been studied. This highlights the role of these structures in advanced molecular design (Li, Wang, & Chen, 2001).
Photolytic Studies
Investigations into the photolysis of diazo compounds like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane reveal the formation of stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acids. Such studies are crucial for understanding the photochemical behavior of related dioxane compounds (Nikolaev, Khimich, & Korobitsyna, 1985).
Conversion to Hydrocarbons
The conversion of methanol to hydrocarbons using zeolite catalysts, where methanol is first dehydrated to dimethyl ether, illustrates the potential of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol and its derivatives in hydrocarbon synthesis (Chang, Lang, & Smith, 1977).
Stereochemical Studies
Stereochemical studies on 2-methoxy-1,3-dioxanes like (5,5-Dimethyl-1,3-dioxan-2-yl)methanol derivatives reveal insights into the mechanisms of methanolysis and stereocontrol in organic synthesis (Perrin & Engler, 1997).
特性
IUPAC Name |
(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSWUPHDRNEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

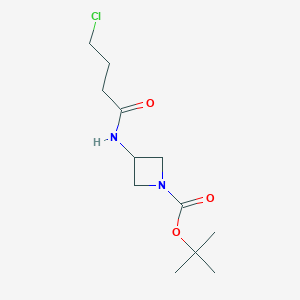
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)



![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)
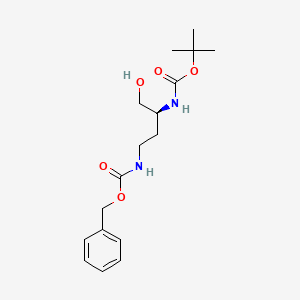
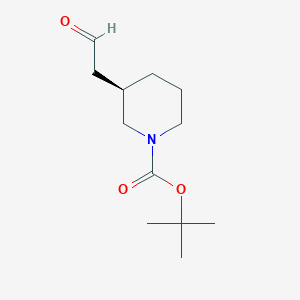

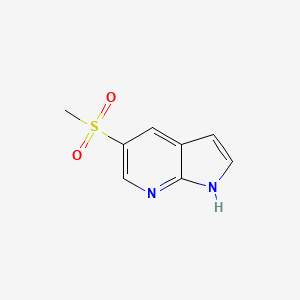
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
